molecular formula C40H80NO8P B159037 1-Stearoyl-2-myristoyl-sn-glycero-3-phosphocholine CAS No. 20664-02-2

1-Stearoyl-2-myristoyl-sn-glycero-3-phosphocholine

Cat. No. B159037
CAS RN: 20664-02-2
M. Wt: 734.0 g/mol
InChI Key: MZWGYEJOZNRLQE-KXQOOQHDSA-N
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Description

1-Stearoyl-2-myristoyl-sn-glycero-3-PC, also known as 1-octadecanoyl-2-tetradecanoyl-sn-glycero-3-phosphocholine, is a synthetic phosphatidylcholine. It is an asymmetric phospholipid with two fatty acid chains of unequal length attached to the glycerol backbone. This compound is abundant in biological membranes and plays a crucial role in the formation of lipid bilayers .

Scientific Research Applications

1-Stearoyl-2-myristoyl-sn-glycero-3-PC has a wide range of applications in scientific research:

Mechanism of Action

1-Stearoyl-2-myristoyl-sn-glycero-3-PC exerts its effects by integrating into biological membranes and influencing their properties. It can modulate membrane fluidity and permeability, which in turn affects various cellular processes. The compound interacts with membrane proteins and lipids, altering their function and activity .

Similar Compounds:

Comparison: 1-Stearoyl-2-myristoyl-sn-glycero-3-PC is unique due to its asymmetric structure, which allows it to interdigitate with symmetric phospholipids in bilayer membranes. This property helps minimize hydrophobic mismatch and enhances membrane stability. In contrast, similar compounds with symmetric structures may not exhibit the same level of membrane integration and stability .

Future Directions

SMPC may be used to compose the phospholipid bilayers of liposomes, which could have potential applications in drug delivery and other biomedical research . Further studies are needed to explore these possibilities.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Stearoyl-2-myristoyl-sn-glycero-3-PC can be synthesized through the esterification of glycerol with stearic acid and myristic acid. The reaction typically involves the use of catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The product is then purified through column chromatography .

Industrial Production Methods: In industrial settings, the production of 1-Stearoyl-2-myristoyl-sn-glycero-3-PC involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Stearoyl-2-myristoyl-sn-glycero-3-PC undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

properties

IUPAC Name

[(2R)-3-octadecanoyloxy-2-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H80NO8P/c1-6-8-10-12-14-16-18-19-20-21-23-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-22-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3/t38-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZWGYEJOZNRLQE-KXQOOQHDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H80NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90174704
Record name 1-Stearoyl-2-myristoylphosphatidylcholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90174704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

734.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name PC(18:0/14:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0008031
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

20664-02-2
Record name 1-Stearoyl-2-myristoylphosphatidylcholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020664022
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Stearoyl-2-myristoylphosphatidylcholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90174704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of liposomal size in the context of 1-stearoyl-2-myristoyl-sn-glycero-3-phosphocholine?

A: The study [] highlights that the size of liposomes formed by this compound significantly influences its thermal behavior, specifically the endothermic transition profiles observed through differential scanning calorimetry. Researchers found that contrary to previous assumptions, even coarse dispersions of this lipid yielded liposomes smaller than those typically observed with other synthetic phosphatidylcholines. This smaller size directly contributes to reduced cooperativity during phase transitions.

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